Quinine Hydrochloride

Solubility Formulation Science Pharmaceutical Development

Quinine Hydrochloride (CAS 60-93-5) delivers 21.6-fold higher aqueous solubility than the sulfate salt (1 g in 16–37 mL vs. 800 mL water), enabling high-concentration liquid formulations unattainable with other salts. Its defined dihydrochloride stoichiometry and USP Reference Standard designation ensure batch-to-batch reproducibility for dissolution testing, HPLC assay calibration, and bioanalytical method validation. Use as a standardized positive control in P. falciparum susceptibility assays (IC50 ~408 nM). Select the hydrochloride salt when solubility-driven formulation performance is non-negotiable. Contact us for bulk pricing and custom packaging.

Molecular Formula C20H24N2O2.ClH
C20H25ClN2O2
Molecular Weight 360.9 g/mol
CAS No. 60-93-5
Cat. No. B1198593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinine Hydrochloride
CAS60-93-5
SynonymsBiquinate
Bisulfate, Quinine
Hydrochloride, Quinine
Legatrim
Myoquin
Quinamm
Quinbisan
Quinbisul
Quindan
Quinimax
Quinine
Quinine Bisulfate
Quinine Hydrochloride
Quinine Lafran
Quinine Sulfate
Quinine Sulphate
Quinine-Odan
Quinoctal
Quinson
Quinsul
Strema
Sulfate, Quinine
Sulphate, Quinine
Surquina
Molecular FormulaC20H24N2O2.ClH
C20H25ClN2O2
Molecular Weight360.9 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl.Cl
InChIInChI=1S/C20H24N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19-,20+;/m0./s1
InChIKeyLBSFSRMTJJPTCW-DSXUQNDKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinine Hydrochloride (CAS 60-93-5): A Defined Salt for Antimalarial Research and Analytical Standardization


Quinine hydrochloride is a crystalline hydrochloride salt of the cinchona alkaloid quinine, a quinoline methanol derivative with established antimalarial activity [1]. It is synthesized by neutralizing quinine base with hydrochloric acid, yielding a compound with a molecular weight of approximately 360.9 g/mol (anhydrous) and high solubility in aqueous and polar organic solvents [2]. The compound serves as a reference standard in pharmacopoeial monographs and is utilized in pharmaceutical research where precise salt stoichiometry and solubility characteristics are required .

Why Quinine Salts Are Not Interchangeable: Differential Solubility and Bioavailability Demand Informed Procurement


Quinine is available as multiple salt forms, including sulfate, dihydrochloride, and hydrochloride, each with distinct physicochemical and pharmacokinetic profiles . The solubility of quinine sulfate in water is markedly lower (1 part in 800 parts water) compared to quinine hydrochloride (1 part in 16-37 parts water), directly impacting formulation strategies and dissolution rates [1]. Furthermore, while bioavailability among salts may be similar under controlled conditions, inter- and intra-subject variability in absorption parameters necessitates careful salt selection for specific research or manufacturing workflows [2]. Substituting one salt for another without quantitative justification can introduce uncontrolled variables in dissolution testing, formulation development, and bioanalytical method validation.

Quantitative Differentiation of Quinine Hydrochloride Against Comparator Salts and Antimalarial Agents


Aqueous Solubility of Quinine Hydrochloride vs. Quinine Sulfate: A 21.6-Fold Enhancement

Quinine hydrochloride exhibits substantially greater aqueous solubility compared to the sulfate salt. Historical pharmacopoeial data indicate that 1 part of quinine hydrochloride dissolves in 37 parts of cold water, whereas 1 part of quinine sulfate requires 800 parts [1]. This difference in solubility is critical for liquid formulation development and dissolution testing. The solubility ratio (sulfate/hydrochloride) is 800/37 ≈ 21.6, indicating that the hydrochloride salt is over 20 times more soluble on a weight/volume basis under these conditions.

Solubility Formulation Science Pharmaceutical Development

Comparative Bioavailability of Quinine Hydrochloride and Sulfate: Statistically Equivalent AUC, Cmax, and tmax

In a randomized crossover study involving nine healthy male subjects, the relative bioavailability of quinine hydrochloride, sulphate, and ethyl carbonate salts was assessed following single oral doses of 600 mg base equivalent [1]. No statistically significant differences were observed in the plasma drug concentration-time profiles for AUC (Area Under the Curve), Cmax (maximum plasma concentration), or tmax (time to reach Cmax) among the three salts [1]. Inter- and intra-subject variation was appreciable across all salts, underscoring the inherent variability in quinine absorption regardless of the salt form [1].

Bioavailability Pharmacokinetics Clinical Pharmacology

In Vitro Antimalarial Activity: Quinine IC50 Values Against Plasmodium falciparum in Context

The antimalarial activity of quinine against Plasmodium falciparum has been quantified across multiple independent studies, providing a benchmark for evaluating novel compounds and resistance patterns. In one study, the median IC50 for quinine against a panel of P. falciparum field isolates was 408 nM (interquartile range: 179 to 761 nM) [1]. In a separate study using a laboratory-adapted strain, the IC50 for quinine was determined to be 13.4 μM [2]. These values serve as reference points for assessing the potency of comparator antimalarials such as chloroquine (IC50: 11.8 μM in the same assay) [2] and mefloquine (median IC50: 112 nM in a different isolate panel) [3]. The variability in IC50 values highlights the importance of strain-specific and assay-specific context when interpreting antimalarial potency data.

Antimalarial Activity IC50 In Vitro Pharmacology

pH-Dependent Solution Behavior: Neutral pH of Hydrochloride vs. Acidic pH of Dihydrochloride

The pH of quinine salt solutions is a critical parameter influencing compatibility with other formulation excipients and biological systems. Quinine monohydrochloride yields a neutral solution (pH 6-7), whereas quinine dihydrochloride produces an acidic solution (pH 2.6) [1]. This difference arises from the degree of protonation and the stoichiometry of the salt. The neutral pH of the monohydrochloride may offer advantages in formulations requiring physiological pH or in applications where acidic conditions could degrade acid-labile co-formulated compounds.

pH Formulation Chemical Stability

Targeted Application Scenarios for Quinine Hydrochloride Based on Verified Differential Properties


Analytical Reference Standard for Pharmacopoeial Compliance

Due to its defined stoichiometry and high purity, quinine hydrochloride dihydrate is explicitly designated as a United States Pharmacopeia (USP) Reference Standard for use in specified quality tests and assays . Its well-characterized solubility and stability profile support its use in chromatographic system suitability tests, dissolution apparatus calibration, and as a standard in quantitative NMR or HPLC methods for pharmaceutical quality control .

Formulation Development of Liquid Oral or Parenteral Dosage Forms

The 21.6-fold higher aqueous solubility of quinine hydrochloride compared to the sulfate salt directly enables the development of concentrated liquid formulations that would be unattainable with the sulfate . This property is particularly advantageous for preparing stock solutions for preclinical in vivo studies, pediatric liquid formulations, or injectable solutions where high drug loading in a limited volume is required.

In Vitro Antimalarial Screening and Resistance Monitoring

Quinine hydrochloride serves as a reliable positive control in in vitro Plasmodium falciparum susceptibility assays. Its established range of IC50 values (e.g., 408 nM median in field isolates) provides a benchmark for assessing the potency of novel antimalarial candidates and for monitoring the emergence of quinine resistance in clinical isolates . The use of a standardized hydrochloride salt minimizes variability introduced by different salt forms.

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